molecular formula C20H18N4O3 B5412805 methyl 7-(3,5-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

methyl 7-(3,5-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Cat. No.: B5412805
M. Wt: 362.4 g/mol
InChI Key: FWTQVCYCIFQMOF-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound .

Mechanism of Action

Pyrido[2,3-d]pyrimidines have been studied for their effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidines are likely to focus on designing new selective, effective, and safe anticancer agents . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a promising area of research .

Properties

IUPAC Name

methyl 11-(3,5-dimethylphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-11-7-12(2)9-14(8-11)23-6-5-16-15(19(23)25)10-21-18-17(20(26)27-4)13(3)22-24(16)18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTQVCYCIFQMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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